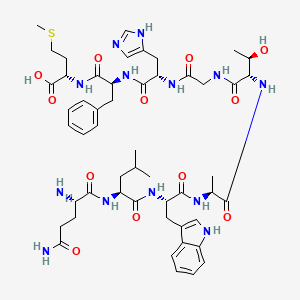
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate is a synthetic organic compound with the molecular formula C24H21NO4 This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core substituted with an amino group and two benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate typically involves the following steps:
-
Formation of the Tetrahydronaphthalene Core: : The initial step involves the synthesis of the tetrahydronaphthalene core. This can be achieved through the hydrogenation of naphthalene derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).
-
Introduction of the Amino Group: : The amino group is introduced via nitration followed by reduction. Nitration of the tetrahydronaphthalene core is carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a metal catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
-
Esterification with Benzoic Acid: : The final step involves the esterification of the amino-tetrahydronaphthalene with benzoic acid. This is typically carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can convert the benzoate esters back to the corresponding alcohols. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives. Reagents like acyl chlorides or alkyl halides are commonly used under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst
Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Alcohol derivatives
Substitution: Acylated or alkylated derivatives
Scientific Research Applications
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
-
Biology: : The compound is studied for its potential biological activity, including its interaction with enzymes and receptors. It serves as a model compound for understanding the behavior of similar structures in biological systems.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs. Its structural features make it a candidate for drug design and discovery.
-
Industry: : It is used in the development of new materials and chemicals, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoate groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential involvement in neurotransmitter systems and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: This compound shares the tetrahydronaphthalene core but lacks the benzoate groups.
6-Amino-1,2,3,4-tetrahydronaphthalene: Similar to the target compound but with different substitution patterns.
Uniqueness
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate is unique due to the presence of both an amino group and two benzoate groups on the tetrahydronaphthalene core. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
7252-65-5 |
|---|---|
Molecular Formula |
C24H21NO4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(6-amino-3-benzoyloxy-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate |
InChI |
InChI=1S/C24H21NO4/c25-20-12-11-18-14-21(28-23(26)16-7-3-1-4-8-16)22(15-19(18)13-20)29-24(27)17-9-5-2-6-10-17/h1-10,14-15,20H,11-13,25H2 |
InChI Key |
GSKLFVJWZBQVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B10795374.png)

![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)



![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)




